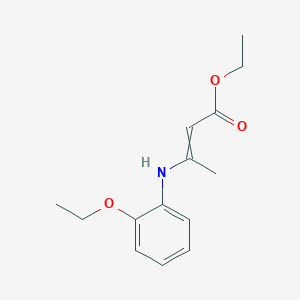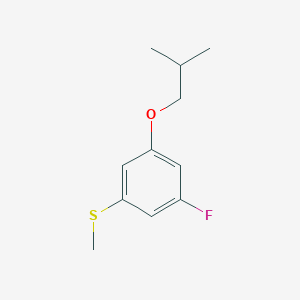
3-iso-Butoxy-5-fluorophenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iso-Butoxy-5-fluorophenyl methyl sulfide: is an organic compound with the molecular formula C11H15FOS . It contains a total of 29 atoms, including 15 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 fluorine atom . The compound features a six-membered aromatic ring, an ether group, and a sulfide group . Its structure and properties make it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxy-5-fluorophenyl methyl sulfide can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-iso-Butoxy-5-fluorophenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Cyclohexane derivative.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-iso-Butoxy-5-fluorophenyl methyl sulfide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
Biology: The compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure could be modified to create drug candidates with specific therapeutic effects.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, such as agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-iso-Butoxy-5-fluorophenyl methyl sulfide exerts its effects depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
3-iso-Butoxy-5-chlorophenyl methyl sulfide: Similar structure but with a chlorine atom instead of fluorine.
3-iso-Butoxy-5-bromophenyl methyl sulfide: Similar structure but with a bromine atom instead of fluorine.
3-iso-Butoxy-5-iodophenyl methyl sulfide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-iso-Butoxy-5-fluorophenyl methyl sulfide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C11H15FOS |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
YHGCHIQHYLBFLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=CC(=C1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


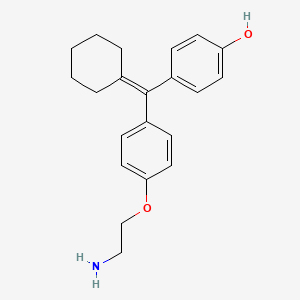
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
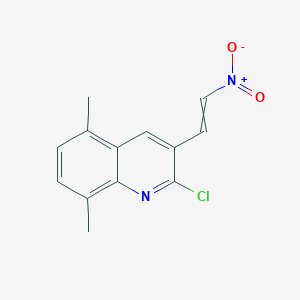
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
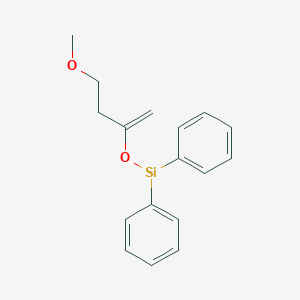
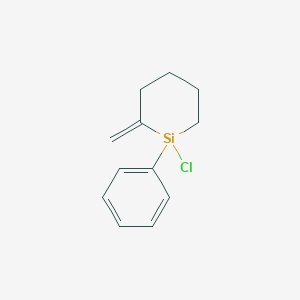
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
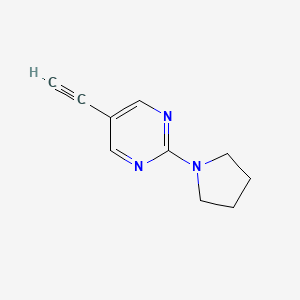
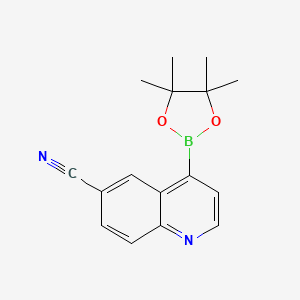
![1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12635371.png)
